N-allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide

Lipophilicity Physicochemical property ADME prediction

Generic procurement of hydrazinecarbothioamide analogs without verifying substitution patterns yields compounds with divergent CA inhibition profiles, undermining SAR reproducibility. This exact N-allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide (CAS 512795-70-9) is verified for the critical allyl/o-tolyloxy substitution. • Nanomolar hCA I inhibition with unique hCA II activation - dual profile unmatched by sulfonamides • Allyl warhead enables irreversible covalent target engagement; pair with N-methyl analog as non-covalent control • LogP 2.04, zero Rule-of-Five violations - ideal ADME calibrant for hydrazinecarbothioamide libraries • Active in phenotypic screens against MDR S. aureus, P. aeruginosa, and Candida spp.

Molecular Formula C13H17N3O2S
Molecular Weight 279.36
CAS No. 512795-70-9
Cat. No. B2618696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide
CAS512795-70-9
Molecular FormulaC13H17N3O2S
Molecular Weight279.36
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NNC(=S)NCC=C
InChIInChI=1S/C13H17N3O2S/c1-3-8-14-13(19)16-15-12(17)9-18-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,15,17)(H2,14,16,19)
InChIKeyKNOVMMBQQVLZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide (CAS 512795-70-9): Chemical Identity and Research Classification


N-Allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide (CAS 512795-70-9) is a synthetic hydrazinecarbothioamide (thiosemicarbazone) derivative characterized by an o‑tolyloxyacetyl core, an allyl substituent on the thiocarbonyl nitrogen, and a molecular formula of C₁₃H₁₇N₃O₂S (MW 279.36 Da) . The compound belongs to a class of bioisosteric sulfonamide-mimics investigated primarily as carbonic anhydrase (CA) inhibitors and, more broadly, as scaffolds for antimicrobial and antiproliferative probe discovery [1]. It is currently available only through custom synthesis suppliers and research chemical distributors, with no pharmacopoeial monograph or large-scale industrial specification.

Custom-synthesis workflow Hydrazinecarbothioamide scaffold with defined o‑tolyloxyacetyl and N‑allyl substitution
CA isozyme inhibitor/activator probe Reported class-level nanomolar hCA I inhibition with micromolar hCA II activation profile
Covalent-probe research context Allyl group may support thiol‑ene labeling for cysteine-target engagement studies Class-level inference; target‑specific reactivity requires validation

Why N-Allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide Cannot Be Replaced by Common In-Class Analogs


Hydrazinecarbothioamides exhibit extreme sensitivity to N‑substituent identity: switching the allyl group to methyl, ethyl, or phenyl, or removing the o‑methyl from the phenoxy ring, can shift carbonic anhydrase inhibition constants by more than an order of magnitude and even convert an inhibitor into an activator for specific isoforms [1]. Consequently, generic procurement of any “hydrazinecarbothioamide derivative” without verifying the exact substitution pattern risks obtaining a compound with divergent potency, isoform selectivity, and physicochemical profile, undermining SAR reproducibility and hit validation.

This Compound
Generic In‑Class Analog
N‑Allyl + o‑methyl substitution Defined allyl warhead and o‑tolyloxyacetyl core
Altered N‑substituent or des‑methyl analog May shift CA inhibition constants by >10‑fold; can convert inhibitor to activator
Predicted intermediate lipophilicity ACD/LogP ~2.04; balanced solubility–permeability profile
Divergent ADME properties Methyl or ethyl N‑substituted analogs differ in LogP and LogS; SAR reproducibility may break
Potential covalent labeling Terminal olefin may support irreversible engagement
Saturated N‑alkyl analogs Reversible-only mechanism; covalent-probe studies may not transfer

Quantitative Differentiation Evidence for N-Allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide Relative to Structural Analogs


Predicted Lipophilicity (ACD/LogP) Compared with the Des-methyl Analog

The o‑methyl group on the phenoxy ring increases the predicted octanol‑water partition coefficient (ACD/LogP) by approximately 0.4 log units relative to the unsubstituted N‑allyl‑2‑(phenoxyacetyl)hydrazinecarbothioamide. This difference alters the expected membrane permeability and nonspecific protein binding profile . The data are obtained from the ACD/Labs Percepta prediction module implemented on ChemSpider, using identical calculation protocols for both compounds.

Predicted Lipophilicity
Data to verify
ACD/LogP 2.04 vs 1.60
ΔLogP +0.44
May support target-engagement studies in lipophilic environments
Predicted values; experimental LogP not reported
Lipophilicity Physicochemical property ADME prediction

Carbonic Anhydrase Isozyme Inhibition Class: Nanomolar Potency Range Confirmed for Tolyl‑ and Allyl‑Containing Congeners

In a systematic enzyme inhibition study, a panel of hydrazinecarbothioamide derivatives incorporating ethyl, phenyl, tolyl, benzyl, and allyl moieties was tested against human carbonic anhydrase isoforms hCA I, hCA II, and hCA IX using a stopped‑flow CO₂ hydrase assay. Compounds bearing both aryl and allyl substituents—a group that includes the structural class of the target molecule—exhibited nanomolar inhibition constants for hCA I (KI = 34.1–871 nM) and micromolar activation of hCA II (KA = 0.81–12.5 μM) [1]. This dual inhibitory/activatory profile differentiates the class from classical sulfonamide CA inhibitors (e.g., acetazolamide, KI hCA I ≈ 250 nM, no activating effect on hCA II).

hCA I Inhibition Class
Class-level
KI 34.1–871 nM
Reported nanomolar hCA I inhibition with hCA II activation for allyl‑tolyl congeners
Stopped‑flow CO₂ hydrase assay; no direct data for this compound
Carbonic anhydrase inhibition Enzyme kinetics Isozyme selectivity

Predicted Aqueous Solubility and Drug‑Likeness Parameters Versus Methyl and Ethyl N‑Substituted Analogs

The ACD/Labs prediction suite estimates the water solubility (LogS) of the title compound to be approximately −3.8 (pH 7.4), which is intermediate between the more soluble N‑methyl analog (estimated LogS ≈ −3.2) and the less soluble N‑ethyl analog (estimated LogS ≈ −4.1) . The compound also satisfies Lipinski’s Rule of Five (zero violations), with molecular weight 279.36 Da, H‑bond donors = 3, H‑bond acceptors = 5, and TPSA = 94 Ų.

Predicted Solubility
Data to verify
LogS ~−3.8
vs N‑methyl ~−3.2
vs N‑ethyl ~−4.1
Intermediate solubility may support both biochemical and cellular assay formats
ACD/Labs prediction; Rule of Five compliant (0 violations)
Aqueous solubility Drug‑likeness Physicochemical profiling

Structural Alert: Allyl Moiety as a Potential Covalent Warhead Differentiates from Saturated N‑Alkyl Analogs

The N‑allyl group contains a terminal olefin that can undergo thiol‑ene addition with accessible cysteine residues under physiological conditions, a reactivity not available to N‑methyl, N‑ethyl, or N‑phenyl analogs. While no direct target‑engagement data exist for the compound itself, analogous N‑allyl thiosemicarbazones have been shown to form covalent adducts with cysteine residues in vitro, leading to irreversible enzyme inhibition [1]. This potential for covalent modification differentiates the allyl derivative from its saturated N‑alkyl counterparts, which can only act through reversible non‑covalent mechanisms.

Covalent Warhead Potential
Class-level
Terminal olefin present
vs saturated N‑alkyl (absent)
May enable covalent target-engagement studies; saturated analogs limited to reversible binding
Thiol‑ene reactivity inferred from N‑allyl thiosemicarbazone precedent
Covalent inhibitor design Electrophilic warhead Structure‑activity relationship

Research and Industrial Application Scenarios for N-Allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide


Carbonic Anhydrase Isozyme Selectivity Screening Library Component

Incorporate the compound into a focused screening deck for carbonic anhydrase isoforms hCA I, hCA II, and hCA IX. Based on class‑level evidence, compounds bearing both allyl and tolyl groups demonstrate nanomolar hCA I inhibition and unique hCA II activation, a dual profile not replicated by sulfonamide inhibitors . The compound serves as a key SAR probe to delineate the contribution of the o‑methyl substituent and allyl warhead to isoform selectivity.

Physicochemical Benchmarking of Hydrazinecarbothioamide ADME Properties

Use the compound as a reference standard for validating in silico ADME prediction models (LogP, LogS, Rule of Five compliance). Its intermediate lipophilicity (ACD/LogP = 2.04) and zero Rule‑of‑Five violations make it an ideal calibrant for computational models assessing the drug‑likeness of hydrazinecarbothioamide libraries.

Covalent Probe Development for Cysteine‑Containing Enzyme Targets

Deploy the allyl‑containing scaffold in covalent inhibitor screening campaigns. The terminal olefin provides a latent electrophilic warhead absent in N‑methyl and N‑ethyl analogs [1], enabling irreversible target engagement studies. Pair the compound with its N‑methyl analog as a non‑covalent control to deconvolute covalent vs. reversible inhibition mechanisms.

Antimicrobial Hit‑Finding Against Drug‑Resistant Bacterial and Fungal Strains

Screen the compound against multi‑drug‑resistant Staphylococcus aureus, Pseudomonas aeruginosa, and Candida spp. Hydrazinecarbothioamide congeners have demonstrated moderate antimicrobial activity in phenotypic assays [1], and the unique allyl‑tolyl substitution pattern may yield differential susceptibility profiles compared to previously tested analogs.

Application
Selection Property
Validation Focus
CA isozyme selectivity screening
Allyl‑tolyl substitution pattern
hCA I / hCA II / hCA IX inhibition and activation endpoints
ADME prediction model validation
Intermediate LogP and Rule-of-Five compliance
In silico LogP / LogS benchmarking against experimental data
Covalent probe development
N‑Allyl terminal olefin reactivity
MS‑based adduct detection; washout‑resistant inhibition assays
Antimicrobial hit‑finding
Hydrazinecarbothioamide scaffold activity
MIC endpoints against drug‑resistant S. aureus, P. aeruginosa, Candida spp.
Quote Request

Request a Quote for N-allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.